An In-depth Technical Guide to the Chemical Properties and Stability of Fmoc-Met-Trp(Boc)-OH
An In-depth Technical Guide to the Chemical Properties and Stability of Fmoc-Met-Trp(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of the dipeptide derivative Fmoc-Met-Trp(Boc)-OH. Due to the limited availability of direct experimental data for this specific dipeptide, this guide infers its characteristics from the well-documented properties of its constituent protected amino acids, Fmoc-L-methionine (Fmoc-Met-OH) and Nα-Fmoc-N(in)-Boc-L-tryptophan (Fmoc-Trp(Boc)-OH), and established principles of solid-phase peptide synthesis (SPPS).
Introduction
Fmoc-Met-Trp(Boc)-OH is a key intermediate in the synthesis of peptides containing the Met-Trp sequence. The use of the fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection and the tert-butyloxycarbonyl (Boc) group for the indole side chain of tryptophan allows for an orthogonal protection strategy, which is fundamental to modern Fmoc-based SPPS. Understanding the chemical properties and stability of this dipeptide is crucial for optimizing peptide synthesis protocols, minimizing side reactions, and ensuring the purity of the final product.
Chemical and Physical Properties
The properties of Fmoc-Met-Trp(Boc)-OH can be estimated by considering the properties of its constituent amino acid derivatives.
Table 1: Physicochemical Properties of Fmoc-Met-OH and Fmoc-Trp(Boc)-OH
| Property | Fmoc-Met-OH | Fmoc-Trp(Boc)-OH |
| CAS Number | 71989-28-1[1][2] | 143824-78-6[3] |
| Molecular Formula | C₂₀H₂₁NO₄S[1][2] | C₃₁H₃₀N₂O₆[3][4] |
| Molecular Weight | 371.45 g/mol [1][2] | 526.58 g/mol [3] |
| Appearance | White powder[5] | White to off-white crystalline powder[3] |
| Melting Point | 121-123 °C[1] | ~97 °C[3] |
| Solubility | Soluble in organic solvents. | Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[4][6][7] |
| Optical Rotation | [α]20/D -29.5±1.5°, c = 1% in DMF[1] | [α]20/D −21±2°, c = 1% in DMF |
| Storage Temperature | 2-8°C[1] | 2-8°C, protected from light and moisture.[3][4] |
Based on these individual properties, Fmoc-Met-Trp(Boc)-OH is expected to be a white solid with a molecular weight of approximately 879.03 g/mol . Its solubility will be similar to its components, favoring polar aprotic solvents commonly used in peptide synthesis. For optimal stability, it should be stored at 2-8°C, protected from moisture and light.[1][3][4]
Stability Profile and Side Reactions
The stability of Fmoc-Met-Trp(Boc)-OH is largely dictated by the lability of the protecting groups and the reactivity of the methionine and tryptophan side chains under various conditions encountered during SPPS.
-
Fmoc Group: The Fmoc group is stable under acidic conditions but is readily cleaved by secondary amines, typically a 20% solution of piperidine in DMF.[] This cleavage proceeds via a β-elimination mechanism.[9]
-
Boc Group: The Boc group protecting the tryptophan indole nitrogen is stable to the basic conditions used for Fmoc removal.[10] It is, however, labile to strong acids and is typically removed during the final cleavage from the resin using trifluoroacetic acid (TFA).[4][10]
The thioether side chain of methionine is susceptible to two primary side reactions during Fmoc-SPPS, particularly during the final TFA cleavage step:[11][12]
-
Oxidation: The thioether can be oxidized to methionine sulfoxide (Met(O)).[11][13] This is an acid-catalyzed reaction that can occur during the final TFA-based cleavage.[11][12]
-
S-alkylation: The methionine side chain can be alkylated by carbocations generated during the cleavage of t-butyl-based protecting groups, leading to the formation of sulfonium salts.[11][12]
To mitigate these side reactions, scavengers are typically added to the cleavage cocktail.[14]
The indole ring of tryptophan is also prone to modification during peptide synthesis and cleavage:
-
Alkylation: The indole ring can be alkylated by carbocations generated during cleavage. The Boc protection on the indole nitrogen significantly reduces this side reaction.[15] Upon treatment with TFA, the Boc group is cleaved, forming an N-in-carboxy indole intermediate that protects the tryptophan from alkylation and sulfonation.[6][16] This intermediate is removed during the aqueous work-up of the peptide.[16]
-
Oxidation: While less common than with methionine, the tryptophan side chain can also be oxidized.
The use of Fmoc-Trp(Boc)-OH is particularly recommended when synthesizing peptides containing both arginine and tryptophan, as it minimizes the modification of tryptophan by sulfonyl protecting groups released from arginine side chains during cleavage.[17]
Experimental Protocols
The following protocols are based on standard procedures for Fmoc-based solid-phase peptide synthesis.
This protocol describes the coupling of Fmoc-Met-OH to a resin pre-loaded with Fmoc-Trp(Boc)-OH.
Materials:
-
Fmoc-Trp(Boc)-Wang resin
-
Fmoc-Met-OH
-
Coupling reagent (e.g., HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Fmoc-Trp(Boc)-Wang resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc group from the tryptophan residue.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Coupling of Fmoc-Met-OH:
-
In a separate vial, dissolve Fmoc-Met-OH (3 eq.) and HBTU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected Trp(Boc)-Wang resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.[10]
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) and dry under vacuum.
This protocol describes the cleavage of the H-Met-Trp-OH dipeptide from the solid support and the simultaneous removal of the Boc protecting group.
Materials:
-
Fmoc-Met-Trp(Boc)-Wang resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).
-
Cold diethyl ether
Procedure:
-
Fmoc Deprotection: Remove the N-terminal Fmoc group from the methionine residue using 20% piperidine in DMF as described above.
-
Resin Preparation: Wash the resin thoroughly with DMF and DCM and dry under vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours.[10]
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation:
-
Reduce the volume of the filtrate using a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether.[10]
-
-
Drying: Dry the crude peptide pellet under vacuum.
Visualizations
Caption: Solid-phase synthesis workflow for H-Met-Trp-OH.
References
- 1. Fmoc-Met-OH = 98.0 HPLC 71989-28-1 [sigmaaldrich.com]
- 2. N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine | C20H21NO4S | CID 2724632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Fmoc-Trp(Boc)-OH - SRIRAMCHEM [sriramchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Fmoc-Trp(Boc)-OH | 143824-78-6 [chemicalbook.com]
- 7. Fmoc-Trp(Boc)-OH CAS#: 143824-78-6 [m.chemicalbook.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. benchchem.com [benchchem.com]
- 11. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
- 16. chempep.com [chempep.com]
- 17. peptide.com [peptide.com]
